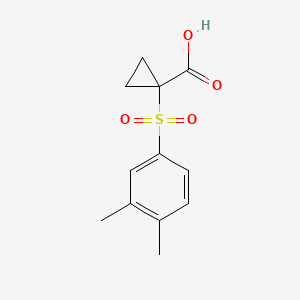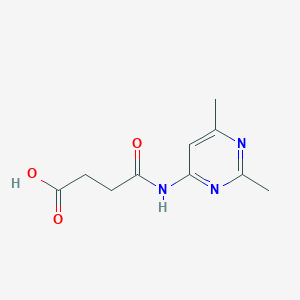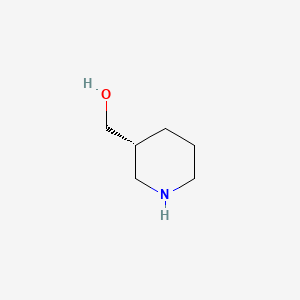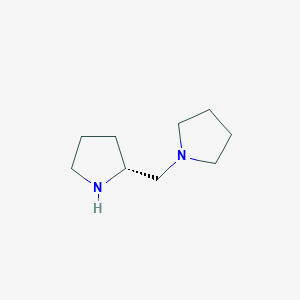
4-(Thiophene-2-sulfonylamino)-benzoic acid
Vue d'ensemble
Description
The compound "4-(Thiophene-2-sulfonylamino)-benzoic acid" is a derivative of benzoic acid, which is a well-known aromatic carboxylic acid. It is characterized by the presence of a thiophene ring, a sulfur-containing heterocycle, which is linked to the benzoic acid core through a sulfonylamino group. This structural motif is found in various compounds that exhibit a range of biological activities, including inhibition of enzymes like cyclin-dependent kinase 5 (cdk5) and carbonic anhydrases (CAs) .
Synthesis Analysis
The synthesis of thiophene sulfonamide derivatives can be achieved through various methods. For instance, the copper(I)-catalyzed sulfonylation of (2-alkynylaryl)boronic acids with DABSO leads to the formation of benzo[b]thiophene 1,1-dioxides, which can be further functionalized . Additionally, the reaction of aromatic sulfonyl compounds with excess organolithium reagents can result in the substitution of sulfonyl groups, as seen in the transformations of p-bis(tert-butylsulfonyl)benzene and 2,5-bis(tert-butylsulfonyl)thiophene . These methods provide a pathway for the introduction of the sulfonylamino group into the benzoic acid framework.
Molecular Structure Analysis
The molecular structure of thiophene sulfonamide derivatives can be elucidated using various analytical techniques. For example, a compound similar to "4-(Thiophene-2-sulfonylamino)-benzoic acid" was characterized by elemental analysis, IR, UV, and X-ray diffraction methods, revealing a 3-D network through intermolecular hydrogen bonding and a dihedral angle between the benzene and thiophene rings . Such structural analyses are crucial for understanding the conformation and reactivity of these compounds.
Chemical Reactions Analysis
Thiophene sulfonamide derivatives can undergo a variety of chemical reactions. Photochemical oxidation of benzo[b]thiophene, for instance, leads to the formation of benzo[b]thiophene-2,3-quinone, which can be further converted into 2-sulfobenzoic acid . Additionally, facile oxidation methods using H2O2 and P2O5 can convert benzo[b]thiophenes to their corresponding sulfones . These reactions demonstrate the reactivity of the thiophene ring and its potential for further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of "4-(Thiophene-2-sulfonylamino)-benzoic acid" and related compounds are influenced by their molecular structure. The presence of the sulfonylamino group can affect the acidity of the benzoic acid moiety and the solubility of the compound. The intermolecular interactions, such as hydrogen bonding and aromatic π-π stacking, can also impact the compound's melting point, stability, and crystal packing . These properties are essential for the compound's application in various fields, including pharmaceuticals and materials science.
Applications De Recherche Scientifique
1. Antitumor Activity of Sulfonylazaspirodienone Derivatives
- Application Summary : A series of novel 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one derivatives were synthesized, which showed promising anticancer activities .
- Methods of Application : The compounds were synthesized through a key step of metal-catalyzed cascade cyclization . The preliminary antiproliferative tests were conducted on various cancer cell lines .
- Results : Among the synthesized compounds, one derivative (7j) showed potent anticancer activity, with IC50 values of 0.17 µM, 0.05 µM, and 0.07 µM for A549, MDA-MB-231, and HeLa cell lines, respectively . It was found to arrest MDA-MB-231 cells in the G2/M phase and had a certain effect on the apoptosis of MDA-MB-231 cells .
2. Synthesis of Polythiophenes
- Application Summary : Thiophene is an essential precursor to synthesize a wide range of conjugated organosulfur moieties, sulfur-containing polycyclic aromatic hydrocarbons, macrocycles, and pharmaceutical compounds . It has been widely used in the synthesis of polythiophenes and a host of active materials for organic field effect transistors (OFETs) and organic solar cells (OSCs) .
- Methods of Application : The synthesis of polythiophenes typically involves the polymerization of thiophene or its derivatives .
- Results : The resulting polythiophenes have been used in various applications, including OFETs and OSCs .
3. Synthesis of 2-Thiophenecarboxaldehyde Derivatives
- Application Summary : 2-Thiophenecarboxaldehyde is used as a building block in organic synthesis .
- Methods of Application : The compound can be synthesized from thiophene through formylation .
- Results : The resulting 2-thiophenecarboxaldehyde derivatives have various applications in organic synthesis .
4. Proteomics Research
- Application Summary : 1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid is a specialty product used in proteomics research .
- Methods of Application : The specific methods of application are not provided, but it is likely used as a reagent or probe in various proteomics experiments .
- Results : The specific results or outcomes obtained are not provided .
5. Synthesis of Heteroaryl Compounds
- Application Summary : Thiophene-2-sulfonyl chloride, a compound similar to 4-(Thiophene-2-sulfonylamino)-benzoic acid, is used in the synthesis of heteroaryl compounds .
- Methods of Application : The compound is used as a reagent in organic synthesis, likely through nucleophilic substitution reactions .
- Results : The specific results or outcomes obtained are not provided .
Orientations Futures
Propriétés
IUPAC Name |
4-(thiophen-2-ylsulfonylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4S2/c13-11(14)8-3-5-9(6-4-8)12-18(15,16)10-2-1-7-17-10/h1-7,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLSKCBAWSAIAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357967 | |
| Record name | 4-(Thiophene-2-sulfonylamino)-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Thiophene-2-sulfonylamino)-benzoic acid | |
CAS RN |
82068-35-7 | |
| Record name | 4-(Thiophene-2-sulfonylamino)-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



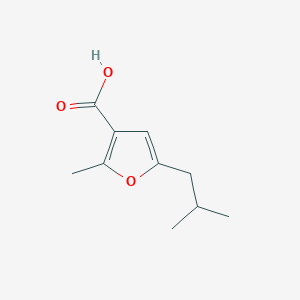
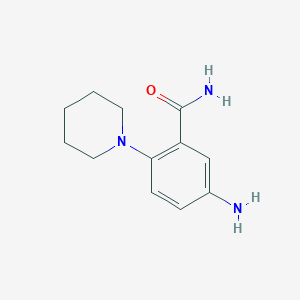
![9-(Trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxylic acid](/img/structure/B1299858.png)
![[2-(Biphenyl-4-yloxy)-acetylamino]-acetic acid](/img/structure/B1299863.png)

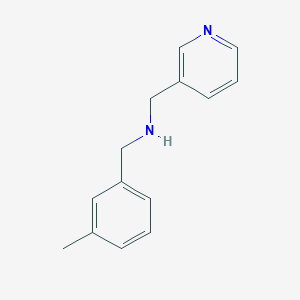
![2'-Methyl-1H,1'H-[2,5']bibenzoimidazolyl-5-ylamine](/img/structure/B1299870.png)
